molecular formula C29H26N4O3 B5034576 N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]benzamide

N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]benzamide

Cat. No.: B5034576
M. Wt: 478.5 g/mol
InChI Key: ZGGVMGVHQWOVDD-QOMWVZHYSA-N
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Description

N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]benzamide, also known as DPPV, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]benzamide works by inhibiting the activity of enzymes that are involved in the inflammatory response. It also inhibits the activity of certain proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the development of insulin resistance in type 2 diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]benzamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. In addition, this compound has been shown to have low toxicity in animal models, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is that it has poor solubility in water, which can make it difficult to administer to animals or to use in cell culture experiments.

Future Directions

There are several future directions for research on N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]benzamide. One area of research is to study the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is to study the potential use of this compound in the treatment of type 2 diabetes. In addition, further research is needed to understand the mechanism of action of this compound and to identify potential side effects of long-term use.

Synthesis Methods

The synthesis of N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]benzamide involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-morpholinyl isocyanate in the presence of a base to form an intermediate. This intermediate then undergoes a Knoevenagel condensation reaction with 4-(N,N-dimethylamino)benzaldehyde to form this compound.

Scientific Research Applications

N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]benzamide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O3/c34-28(23-12-6-2-7-13-23)30-26(29(35)32-16-18-36-19-17-32)20-24-21-33(25-14-8-3-9-15-25)31-27(24)22-10-4-1-5-11-22/h1-15,20-21H,16-19H2,(H,30,34)/b26-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGVMGVHQWOVDD-QOMWVZHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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